molecular formula C8H8N4O3 B3054842 [1,2,4]Triazolo[1,5-a]pyrazine-2-carboxylic acid, ethyl ester, 3-oxide CAS No. 62135-54-0

[1,2,4]Triazolo[1,5-a]pyrazine-2-carboxylic acid, ethyl ester, 3-oxide

Cat. No.: B3054842
CAS No.: 62135-54-0
M. Wt: 208.17 g/mol
InChI Key: GAHALTRFCWLIHN-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrazine-2-carboxylic acid, ethyl ester, 3-oxide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a triazole ring fused to a pyrazine ring, with an ethyl ester and an oxide group attached, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[1,5-a]pyrazine-2-carboxylic acid, ethyl ester, 3-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-1,2,4-triazole with ethyl 2-chloroacetate in the presence of a base, followed by oxidation to introduce the oxide group. The reaction conditions often require solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyrazine-2-carboxylic acid, ethyl ester, 3-oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex oxides.

    Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the ester group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized derivatives, expanding the compound’s utility in different applications.

Scientific Research Applications

Chemistry

In chemistry, [1,2,4]Triazolo[1,5-a]pyrazine-2-carboxylic acid, ethyl ester, 3-oxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, research has focused on its potential as an anti-cancer agent. Studies have shown that derivatives of this compound can inhibit the growth of certain cancer cell lines, making it a promising lead compound for drug development.

Industry

Industrially, this compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity. Its versatility makes it valuable in various industrial applications, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrazine-2-carboxylic acid, ethyl ester, 3-oxide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. This inhibition can lead to the modulation of cellular processes, making it useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [1,2,4]Triazolo[1,5-a]pyrazine-2-carboxylic acid, ethyl ester, 3-oxide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile and valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

ethyl 3-oxido-[1,2,4]triazolo[1,5-a]pyrazin-3-ium-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3/c1-2-15-8(13)7-10-6-5-9-3-4-11(6)12(7)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHALTRFCWLIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=[N+](N2C=CN=CC2=N1)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70487127
Record name [1,2,4]Triazolo[1,5-a]pyrazine-2-carboxylic acid, ethyl ester, 3-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70487127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62135-54-0
Record name [1,2,4]Triazolo[1,5-a]pyrazine-2-carboxylic acid, ethyl ester, 3-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70487127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,2,4]Triazolo[1,5-a]pyrazine-2-carboxylic acid, ethyl ester, 3-oxide
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[1,2,4]Triazolo[1,5-a]pyrazine-2-carboxylic acid, ethyl ester, 3-oxide
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[1,2,4]Triazolo[1,5-a]pyrazine-2-carboxylic acid, ethyl ester, 3-oxide
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[1,2,4]Triazolo[1,5-a]pyrazine-2-carboxylic acid, ethyl ester, 3-oxide
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[1,2,4]Triazolo[1,5-a]pyrazine-2-carboxylic acid, ethyl ester, 3-oxide
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[1,2,4]Triazolo[1,5-a]pyrazine-2-carboxylic acid, ethyl ester, 3-oxide

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